

A Head-to-Head Comparison of Ebola Virus Glycoprotein (EBOV-GP) Neutralizing Antibodies

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For Researchers, Scientists, and Drug Development Professionals

The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever. The viral surface glycoprotein (GP) is crucial for viral entry into host cells, making it the primary target for neutralizing antibodies and vaccine development. This guide provides a detailed comparison of prominent EBOV-GP neutralizing antibodies, summarizing their performance based on available experimental data.

Overview of EBOV-GP Neutralizing Antibodies

Monoclonal antibodies (mAbs) have emerged as a highly effective therapeutic strategy against Ebola virus disease (EVD). Several mAbs and antibody cocktails have demonstrated significant efficacy in preclinical and clinical studies. These antibodies primarily target three main epitopes on the EBOV-GP: the glycan cap, the GP1/GP2 interface (base), and the receptor-binding site (RBS) on the GP1 subunit head.

This comparison focuses on some of the most well-characterized and clinically relevant neutralizing antibodies and cocktails:

- mAb114 (Ansuvimab/Ebanga®): A single monoclonal antibody isolated from a human survivor of the 1995 Kikwit Ebola outbreak.[1]
- REGN-EB3 (Inmazeb®): A cocktail of three human monoclonal antibodies: atoltivimab, maftivimab, and odesivimab.[2][3]



- ZMapp: A cocktail of three chimeric monoclonal antibodies: c2G4, c4G7, and c13C6.[4][5]
- KZ52: A human monoclonal antibody isolated from a survivor of the 1995 Kikwit outbreak.[6]
- Pan-Ebolavirus Antibodies (e.g., 2G1): Antibodies designed to neutralize multiple species of Ebolavirus.[7][8]

Quantitative Performance Comparison

The following tables summarize the in vitro neutralization potency and in vivo protective efficacy of selected EBOV-GP neutralizing antibodies based on published data.

Antibody/C ocktail	Target Epitope	Virus Strain	Assay	IC50 (μg/mL)	Citation
mAb114 (Ansuvimab)	GP1 Head (RBS)	Zaire ebolavirus	Pseudovirus Neutralization	0.0547	[9]
REGN3479 (from REGN- EB3)	Fusion Loop	Zaire ebolavirus	Pseudovirus Neutralization	0.0259	[9]
KZ52	GP1/GP2 Interface (Base)	Zaire ebolavirus	Pseudovirus Neutralization	0.05 - 0.3	[10]
1A2	GP1 Head	Zaire ebolavirus	Pseudovirus Neutralization	0.00048 (nM)	[7]
1D5	GP1 Head	Zaire ebolavirus	Pseudovirus Neutralization	0.00155 (nM)	[7]
m8C4	Glycan Cap	Zaire ebolavirus	VSV-EBOV GP-Luc	~20	[11]

Table 1: In Vitro Neutralization Potency of EBOV-GP Antibodies. IC50 values represent the concentration of antibody required to inhibit 50% of viral activity. Lower values indicate higher potency.



Antibody/C ocktail	Animal Model	Challenge Virus	Treatment Regimen	Survival Rate (%)	Citation
REGN-EB3	Human (PALM trial)	Zaire ebolavirus	Single IV infusion	66.5	[2][10]
mAb114	Human (PALM trial)	Zaire ebolavirus	Single IV infusion	64.9	[1][9]
ZMapp	Human (PALM trial)	Zaire ebolavirus	Three IV infusions	48.7	[9]
5D2, 5E6, 7C9 (mAbs)	Mouse	Mouse- adapted Zaire ebolavirus	100 μg, 1 day pre-infection	73-87	[12]
Combination of m8C4 and FVM09	Mouse	Ebola virus	Not specified	100	[13]

Table 2: In Vivo Protective Efficacy of EBOV-GP Antibodies. Survival rates from preclinical and clinical studies are presented.

Experimental Protocols Pseudovirus Neutralization Assay (PVNA)

This assay is a common method to determine the neutralizing activity of antibodies in a BSL-2 setting.[14]

- Pseudovirus Production: Co-transfect HEK293T cells with a plasmid encoding the EBOV-GP and a lentiviral or vesicular stomatitis virus (VSV) backbone plasmid that lacks its native envelope protein and contains a reporter gene (e.g., luciferase or GFP).
- Antibody Dilution: Prepare serial dilutions of the monoclonal antibody to be tested.
- Neutralization Reaction: Incubate the pseudovirus particles with the diluted antibodies for 1 hour at 37°C.



- Infection: Add the antibody-virus mixture to target cells (e.g., Vero E6) and incubate for 48-72 hours.
- Readout: Measure the reporter gene expression (luciferase activity or GFP fluorescence).
- IC50 Calculation: The IC50 value is calculated as the antibody concentration that causes a 50% reduction in reporter gene expression compared to the control (virus only).[7]

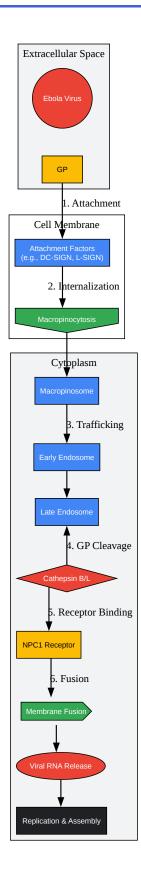
Plaque Reduction Neutralization Test (PRNT)

This is the gold standard for measuring virus neutralization and requires a BSL-4 facility for live Ebola virus.

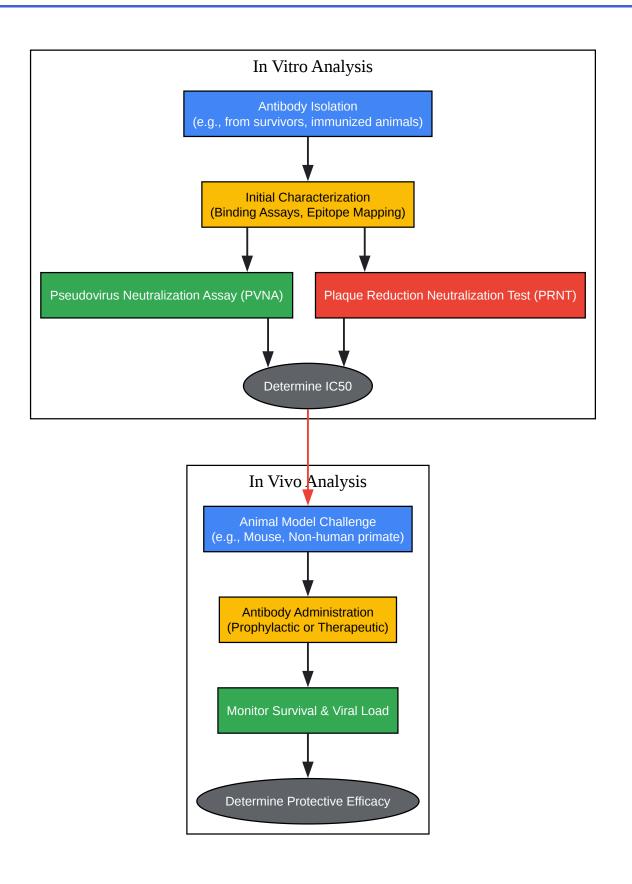
- Virus Preparation: A known titer of live Ebola virus is used.
- Antibody Dilution: Serial dilutions of the test antibody are prepared.
- Neutralization: The virus is incubated with the antibody dilutions for 1 hour at 37°C.
- Infection of Monolayers: The virus-antibody mixtures are added to confluent monolayers of susceptible cells (e.g., Vero E6) in multi-well plates.
- Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells, forming localized plaques.
- Incubation and Staining: The plates are incubated for several days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
- Plaque Counting: The number of plaques in each well is counted.
- PRNT50 Calculation: The PRNT50 is the antibody dilution that reduces the number of plaques by 50% compared to the virus control.[7]

Visualizations EBOV Entry Signaling Pathway









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